

(-)-Menthyl chloroformate chemical properties and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthyl chloroformate

Cat. No.: B8817779

[Get Quote](#)

(-)-Menthyl Chloroformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and handling of **(-)-Menthyl chloroformate**. This crucial chiral reagent is widely utilized in organic synthesis, particularly for the derivatization and resolution of enantiomers, making it an invaluable tool in drug discovery and development.

Core Chemical Properties and Identification

(-)-Menthyl chloroformate, also known as **(1R,2S,5R)-(-)-Menthyl chloroformate**, is the chloroformic acid ester of (-)-menthol. It is a colorless liquid that is sensitive to moisture and is typically stored at low temperatures.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	14602-86-9 [2] [3]
Molecular Formula	C ₁₁ H ₁₉ ClO ₂ [2] [3]
Molecular Weight	218.72 g/mol [2] [4]
Synonyms	(-)-Chloroformyloxy-p-menthane, L-Menthyl chloroformate, (1R)-(-)-Menthyl chloroformate [1] [5]
InChI Key	KIUPCUCGVCGPPA-KXUCPTDWSA-N
Canonical SMILES	CC(C)[C@@H]1CC--INVALID-LINK-- C[C@H]1OC(Cl)=O

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless liquid
Boiling Point	108-109 °C at 11 mmHg [5]
Density	1.031 g/mL at 20 °C or 1.02 g/mL at 25 °C [5]
Refractive Index	n _{20/D} 1.458 - 1.459 [3]
Vapor Pressure	0.01 psi at 20 °C [3]
Flash Point	158 °F (70 °C) [5] [6]
Optical Activity	[α] _{20/D} -83° (c=1 in chloroform)
Solubility	Sparingly soluble in chloroform and methanol [3]
Storage	2-8°C, under inert gas, moisture sensitive [3] [6]

Applications in Research and Development

(-)-Menthyl chloroformate is a key reagent in asymmetric synthesis and chromatographic analysis. Its primary applications include:

- Chiral Derivatizing Agent: It is extensively used as a chiral derivatizing agent for the resolution of racemic mixtures of amines, alcohols, and amino acids.[2][7] The resulting diastereomeric carbamates or carbonates can be separated by chromatography (GC or HPLC) or crystallization.[2]
- Asymmetric Synthesis: This compound serves as a chiral auxiliary in various asymmetric syntheses.[8] For instance, it is used as a reagent for the asymmetric chlorination of silyl enol ethers.[1]
- Pharmaceutical Industry: In drug development, **(-)-menthyl chloroformate** is utilized in the synthesis of chiral drugs and medicinal compounds, where specific stereochemistry is crucial for efficacy and safety.[1]

Experimental Protocols

Synthesis of **(-)-Menthyl Chloroformate**

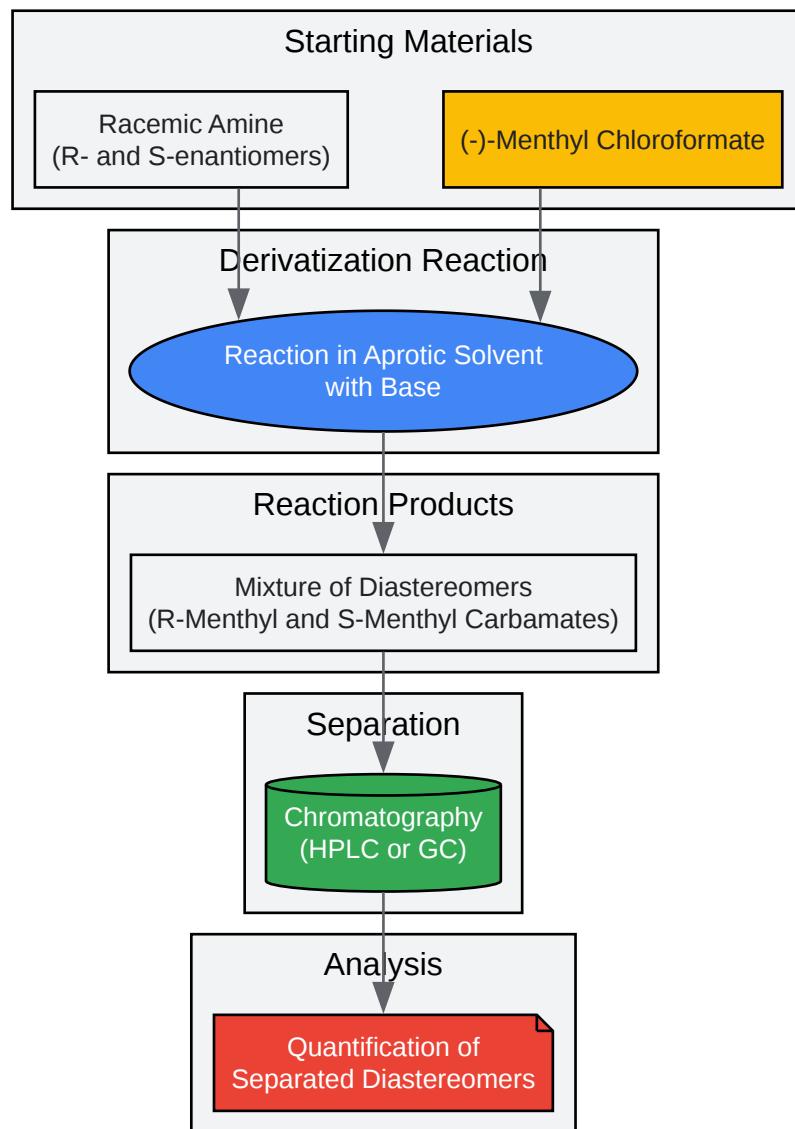
A common method for the synthesis of **(-)-Menthyl chloroformate** involves the reaction of **(-)-menthol** with **triphosgene**, a safer alternative to phosgene gas.[9][10]

General Procedure:

- A solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon).[9]
- After stirring, a solution of **(-)-menthol** in toluene is slowly added to the mixture.[9]
- The reaction is allowed to warm to room temperature and stirred for several hours.[9]
- The reaction mixture is then quenched with water and extracted with toluene.[9]
- The combined organic layers are washed with water and brine, then dried over a drying agent like sodium sulfate.[9]
- The solvent is removed under reduced pressure to yield **(-)-menthyl chloroformate** as a colorless oil, which can often be used in the next step without further purification.[9]

Use as a Chiral Derivatizing Agent for Racemic Amines

This protocol outlines the general steps for the derivatization of a racemic amine with **(-)-menthyl chloroformate** for subsequent chromatographic separation.


Methodology:

- The racemic amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-chiral base (e.g., triethylamine or pyridine) to act as an acid scavenger.
- The solution is cooled in an ice bath.
- **(-)-Menthyl chloroformate** is added dropwise to the stirred solution.
- The reaction is stirred for a specified period, allowing for the formation of the diastereomeric carbamates.
- The reaction mixture is then washed with a dilute acid solution, water, and brine to remove excess reagents and byproducts.
- The organic layer is dried, and the solvent is evaporated.
- The resulting mixture of diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC.[\[7\]](#)

Visualizing the Workflow: Chiral Derivatization and Separation

The following diagram illustrates the logical workflow for the use of **(-)-menthyl chloroformate** in the resolution of a racemic amine.

Workflow for Chiral Resolution using (-)-Menthyl Chloroformate

[Click to download full resolution via product page](#)

Caption: Chiral resolution workflow.

Reactivity Profile

Chloroformates, in general, exhibit reactivity similar to acyl chlorides.[\[11\]](#) Key reactions of **(-)-menthyl chloroformate** include:

- Reaction with Amines: Forms carbamates.[\[11\]](#) $\text{ROC(O)Cl} + \text{H}_2\text{NR}' \rightarrow \text{ROC(O)NHR}' + \text{HCl}$
- Reaction with Alcohols: Forms carbonate esters.[\[11\]](#) $\text{ROC(O)Cl} + \text{HOR}' \rightarrow \text{ROC(O)OR}' + \text{HCl}$
- Reaction with Carboxylic Acids: Forms mixed anhydrides.[\[11\]](#) $\text{ROC(O)Cl} + \text{R}'\text{COOH} \rightarrow \text{ROC(O)OCOR}' + \text{HCl}$

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[\[11\]](#)

Safety and Handling

(-)-Menthyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Information

Hazard Type	GHS Classification	Precautionary Statements
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage [12]	P260, P280, P301+P330+P331, P305+P351+P338 [13]
Acute Toxicity (Inhalation)	H331: Toxic if inhaled [12]	P261, P271, P304+P340 [6] [13]
Environmental Hazard	R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment [5]	P273, P391, P501 [13]

It is classified as a dangerous good for transport.[\[2\]](#) All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. (-)-MENTHYL CHLOROFORMATE CAS#: 14602-86-9 [m.chemicalbook.com]
- 4. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. (-)-Menthyl chloroformate | 14602-86-9 | FM61023 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]
- 10. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (-)-Menthyl Chloroformate | 14602-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [(-)-Menthyl chloroformate chemical properties and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8817779#menthyl-chloroformate-chemical-properties-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com